molecular formula C10H18 B15202064 But-3-enylcyclohexane

But-3-enylcyclohexane

Cat. No.: B15202064
M. Wt: 138.25 g/mol
InChI Key: LXAHJTLFCWQKCR-UHFFFAOYSA-N
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Description

But-3-enylcyclohexane (systematic name: cyclohexane with a but-3-enyl substituent) is a hydrocarbon compound consisting of a cyclohexane ring attached to a four-carbon alkenyl chain. The but-3-enyl group introduces a double bond at the third position of the substituent, conferring unique reactivity and physical properties compared to fully saturated analogs.

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

but-3-enylcyclohexane

InChI

InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h2,10H,1,3-9H2

InChI Key

LXAHJTLFCWQKCR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-enylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 3-buten-1-yl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane, allowing it to react with the butenyl halide .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of butenyl-substituted cyclohexenes. This process uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen to the double bond in the butenyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

But-3-enylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-3-enylcyclohexane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-3-enylcyclohexane involves its interaction with various molecular targets. The butenyl group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclohexane ring provides a stable framework that can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Butylcyclohexane Derivatives

Butylcyclohexane (CAS 1678-93-9) and sec-butylcyclohexane (CAS 7058-01-7) are saturated analogs with a four-carbon alkyl chain attached to cyclohexane. Key differences include:

  • Reactivity : The absence of a double bond in butylcyclohexane limits its participation in addition reactions, unlike But-3-enylcyclohexane, which can undergo hydrogenation, halogenation, or polymerization via its alkene moiety.
  • Physical Properties : The double bond in this compound likely reduces its melting/boiling point compared to saturated butylcyclohexane due to decreased van der Waals interactions .
Property This compound (Inferred) Butylcyclohexane (CAS 1678-93-9)
Molecular Formula C₁₀H₁₈ C₁₀H₂₀
Molecular Weight ~138.25 g/mol 140.27 g/mol
Key Feature Alkenyl substituent Saturated alkyl substituent

Cyclohexane Derivatives with Functionalized Substituents

(a) (Bromomethyl)cyclohexane (CAS 2550-36-9)
  • Structure : Cyclohexane with a bromomethyl group (C₇H₁₃Br).
  • Reactivity : The bromine atom enables nucleophilic substitution (e.g., SN2 reactions), contrasting with this compound’s alkene-driven reactivity .
  • Applications: Used as an alkylating agent in organic synthesis, whereas this compound may serve as a monomer or intermediate in polymer chemistry.
Property This compound (Inferred) (Bromomethyl)cyclohexane
Molecular Weight ~138.25 g/mol 177.08 g/mol
Functional Group Alkene Bromine
(b) Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate (CAS 85567-34-6)
  • Structure : Cyclohexane with an ester, ketone, and but-3-enyl group (C₁₃H₂₀O₃).
  • Reactivity : The ester and ketone groups allow hydrolysis and nucleophilic additions, unlike the hydrocarbon this compound .
  • Polarity : Higher polarity due to oxygen-containing groups, enhancing solubility in polar solvents.
Property This compound (Inferred) Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate
Molecular Formula C₁₀H₁₈ C₁₃H₂₀O₃
Functional Groups Alkene Ester, ketone, alkene

Cyclohexene-Based Alkenyl Compounds

(a) 1-(6,6-Dimethyl-2-methylenecyclohex-3-en-1-yl)but-2-en-1-one (CAS N/A)
  • Structure: Cyclohexene ring with a methylene group and a conjugated butenone chain.
  • Reactivity : The α,β-unsaturated ketone facilitates Michael additions, contrasting with this compound’s simpler alkene reactivity .
(b) (3E)-4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one (CAS 79-69-6)
  • Structure: Cyclohexene with methyl substituents and a butenone chain.
  • Applications : Likely used in fragrance or pharmaceutical synthesis due to complex stereochemistry, whereas this compound may find use in industrial hydrocarbons .

Biological Activity

But-3-enylcyclohexane (C10H18) is an organic compound classified as an alkene, notable for its unique structure that includes a cyclohexane ring and a butenyl side chain. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C10H18C_{10}H_{18} and a molecular weight of 138.25 g/mol. Its structural formula can be represented as follows:

Structure C6H11C4H7\text{Structure }\text{C}_6\text{H}_{11}-\text{C}_4\text{H}_7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis (programmed cell death) in cancer cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potent anticancer effects, particularly against lung and cervical cancers.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt their integrity. This disruption leads to increased permeability, allowing for the leakage of essential cellular components, ultimately resulting in cell death. Additionally, the compound's ability to modulate signaling pathways involved in apoptosis further contributes to its anticancer properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among participants treated with formulations containing this compound compared to control groups.
  • Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of this compound resulted in tumor size reduction by approximately 40% over four weeks. Histological analysis revealed increased apoptosis in tumor tissues.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.

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